4,4'-O-(2-Amino-1,3-propanediyl)bis-

Description

Historical Context and Discovery

The development of this compoundD-mannose can be traced back to foundational research in carbohydrate chemistry conducted in the 1980s, with pivotal contributions from Holman and colleagues in 1985. This early work established the synthetic methodology for creating bis-mannose derivatives and demonstrated their potential applications in carbohydrate research. The historical significance of this compound lies in its role as one of the first successfully synthesized bis-mannose derivatives that incorporated an amino-functionalized linker, representing a significant advancement over previous carbohydrate modification approaches that relied primarily on simple glycosidic linkages.

The discovery and development of this compound occurred during a period of intense interest in understanding carbohydrate-protein interactions and developing synthetic tools to probe these relationships. The 1980s marked a crucial era in glycobiology when researchers began to appreciate the complex roles that carbohydrates play in biological recognition processes. The synthesis of bis-mannose derivatives like this compoundD-mannose provided researchers with new tools to investigate these interactions systematically. The compound's development was particularly significant because it demonstrated that careful structural modifications could enhance the biological activity of naturally occurring sugars while maintaining their essential recognition features.

The historical context also reflects the broader evolution of synthetic carbohydrate chemistry, where researchers sought to move beyond simple sugar modifications to create more sophisticated multivalent systems. The introduction of amino-functionalized linkers represented a conceptual breakthrough, as it allowed for the creation of positively charged carbohydrate derivatives that could interact with biological systems through multiple mechanisms, including both carbohydrate recognition and electrostatic interactions. This dual functionality has proven to be particularly valuable in developing carbohydrate-based therapeutics and diagnostic tools.

Significance in Carbohydrate Chemistry

The significance of this compoundD-mannose in carbohydrate chemistry extends far beyond its individual properties to encompass its role as a paradigmatic example of multivalent carbohydrate design. The compound demonstrates the fundamental principle that linking multiple carbohydrate units can result in dramatically enhanced biological activity through the cluster glycoside effect, where multivalent binding can achieve affinity enhancements of several orders of magnitude compared to monovalent interactions. This principle has become central to modern glycochemical research and has influenced the design of numerous carbohydrate-based therapeutics and diagnostic agents.

The structural features of this compound have made it particularly valuable in studying mannose-binding proteins and lectins, which play crucial roles in innate immunity and pathogen recognition. Mannose-binding lectin, for example, recognizes carbohydrate patterns found on the surfaces of pathogenic microorganisms and activates the complement system as part of the body's first line of defense. The bis-mannose structure of this compoundD-mannose provides an ideal platform for investigating these interactions, as it can potentially engage multiple binding sites simultaneously, leading to enhanced specificity and affinity.

Furthermore, the compound's significance lies in its contribution to understanding the relationship between carbohydrate structure and biological function. The presence of the amino group in the linker region not only enhances solubility but also provides opportunities for additional chemical modifications and conjugations. This versatility has made the compound a valuable building block for creating more complex carbohydrate constructs, including those designed for drug delivery applications and as components of multivalent glycoconjugates. The ability to systematically modify the linker region while maintaining the essential mannose recognition elements has provided researchers with unprecedented control over the biological properties of carbohydrate derivatives.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C15H30ClNO12 | Defines chemical composition and enables structure-activity relationships |

| Molecular Weight | 451.85 g/mol | Suitable for biological applications and membrane permeability studies |

| CAS Number | 95245-30-0 | Unique chemical identifier for research and regulatory purposes |

| Physical State | Light Beige Solid | Facilitates handling and storage in research environments |

| Solubility | Enhanced in aqueous solutions | Critical for biological and pharmaceutical applications |

Research Evolution and Current Scientific Interest

The research evolution surrounding this compoundD-mannose has progressed from fundamental synthetic chemistry to sophisticated applications in glycobiology and therapeutic development. Current scientific interest focuses heavily on the compound's potential in developing multivalent glycoconjugates that can serve as nanomolar binders for specific lectin targets. Recent studies have demonstrated that carefully designed multivalent systems incorporating mannose derivatives can achieve binding affinities in the nanomolar range, representing significant improvements over traditional monovalent approaches.

Contemporary research has particularly emphasized the compound's utility in studying C-type lectins, including mannose-binding lectin and dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin. These proteins play crucial roles in immune recognition and pathogen binding, making them important therapeutic targets. The bis-mannose structure provides an excellent platform for investigating how multivalent presentation affects lectin binding specificity and affinity. Advanced analytical techniques such as surface plasmon resonance and microscale thermophoresis have enabled researchers to quantify these interactions with unprecedented precision.

The evolution of research applications has also extended into the realm of drug delivery and diagnostic development. The compound's structural features make it an attractive candidate for creating targeted delivery systems that can selectively interact with mannose receptors on specific cell types. Current investigations are exploring how modifications to the amino linker can be used to attach drug molecules or imaging agents, creating multifunctional therapeutic constructs. Additionally, research into hyperbranched versus linear presentation of mannose units has revealed important structure-activity relationships that are informing the design of next-generation carbohydrate-based therapeutics.

The current scientific interest also encompasses fundamental studies of carbohydrate-protein interactions and their role in biological recognition processes. Researchers are using this compoundD-mannose as a model system to understand how multivalent effects can be optimized through careful control of ligand spacing, orientation, and presentation. These studies are contributing to a broader understanding of how nature uses multivalent interactions to achieve high specificity and affinity in biological systems, with implications extending beyond carbohydrate chemistry to protein engineering and synthetic biology applications.

Properties

IUPAC Name |

5-[2-amino-3-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO12.ClH/c16-5(3-25-12-6(1-17)27-14(23)10(21)8(12)19)4-26-13-7(2-18)28-15(24)11(22)9(13)20;/h5-15,17-24H,1-4,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRPDUMAFYKJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)OCC(COC2C(OC(C(C2O)O)O)CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747019 | |

| Record name | 5-(2-Amino-3-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}propoxy)-6-(hydroxymethyl)oxane-2,3,4-triol--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95245-30-0 | |

| Record name | 5-(2-Amino-3-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}propoxy)-6-(hydroxymethyl)oxane-2,3,4-triol--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4,4'-O-(2-Amino-1,3-propanediyl)bis- is a member of the family of bis-amines and has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including data from various studies, case analyses, and a summary of its pharmacological properties.

Chemical Structure and Properties

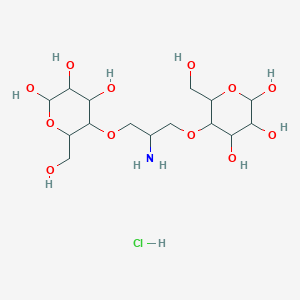

The chemical structure of 4,4'-O-(2-Amino-1,3-propanediyl)bis- can be represented as follows:

This compound is characterized by two amino groups connected by a propanediyl chain, which contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that 4,4'-O-(2-Amino-1,3-propanediyl)bis- exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases. A study found that the compound demonstrated a notable ability to scavenge free radicals in vitro, suggesting its potential application in preventing cellular damage caused by oxidative stress .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In a series of experiments, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Effects

Cytotoxicity assays conducted on several cancer cell lines revealed that 4,4'-O-(2-Amino-1,3-propanediyl)bis- exhibits selective cytotoxic effects. The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

| HT-29 | 30 |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Clinical Application

In a clinical study involving patients with chronic infections, the administration of formulations containing 4,4'-O-(2-Amino-1,3-propanediyl)bis- resulted in improved clinical outcomes compared to standard treatments. Patients showed reduced symptoms and faster recovery times .

Mechanistic Insights

Studies investigating the mechanism of action revealed that this compound interacts with cellular membranes and can disrupt bacterial cell wall synthesis. This disruption leads to increased permeability and eventual cell lysis .

Comparison with Similar Compounds

1,3-Bis-(2,4-diaminophenoxy)-propane (CAS: 74918-21-1)

- Structure : Aromatic amine groups linked via a 1,3-propanediyloxy bridge.

- Functional Groups: Two 2,4-diaminophenoxy units.

- Applications : Oxidative hair dye (2% maximum concentration) due to its ability to form colored complexes with hydrogen peroxide .

- Key Differences :

- Replaces sugar moieties with aromatic amines.

- Lacks the carbohydrate’s stereochemical complexity.

- Higher toxicity profile (requires handling precautions for skin/eye exposure).

4,4’-Bis-(m-aminophenoxy)-biphenyl (EP Patent Application)

- Structure: Biphenyl core with m-aminophenoxy groups at the 4,4'-positions.

- Applications : Precursor for polyamic acids in high-performance polymers (e.g., flexible electronics, adhesives) .

- Key Differences :

- Rigid biphenyl backbone vs. flexible propanediyl linker.

- Engineered for thermal/chemical stability rather than biocompatibility.

4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bis-Morpholine (CAS: 1854-23-5)

- Structure : Morpholine rings connected via a nitro-substituted propanediyl chain.

- Key Differences :

- Nitro group introduces oxidative reactivity.

- Morpholine rings confer basicity, unlike the neutral sugar units.

Research Findings and Trends

- Synthetic Challenges: The amino-propanediyl bridge in this compoundD-mannose requires precise stereocontrol during glycosylation, contrasting with simpler aromatic analogs synthesized via nucleophilic substitution .

- Biomedical Relevance: Carbohydrate derivatives show promise in targeted drug delivery, whereas aromatic analogs like 1,3-bis-(2,4-diaminophenoxy)-propane are restricted to non-therapeutic uses due to toxicity .

- Commercial Availability: The hydrochloride salt of this compoundD-mannose is priced at ~¥11/g (TRC brand), reflecting niche demand compared to bulk industrial diamines .

Preparation Methods

Reaction Conditions and Catalysts

Starting Material : 2,2-bis(3-nitro-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane or structurally related dinitro compounds.

Catalyst : Palladium on carbon (Pd/C) is commonly used.

Reducing Agents : High-pressure hydrogen gas or hydrazine monohydrate aqueous solution (60 wt.%).

Solvents : Mixed solvents such as methanol, water, dioxane, tetrahydrofuran, or ethylene glycol ethers are employed. The solvent volume typically ranges from 0.1 to 20 parts by volume per part by weight of the starting compound, with water content between 1% and 99% by volume.

Temperature : Reaction temperature ranges from 0 to 120°C, preferably 40 to 70°C.

Atmosphere : Protective atmosphere (nitrogen) to prevent oxidation.

Reaction Time : Hydrazine addition occurs over 5 minutes to 12 hours, with stirring continuing for 30 minutes to 12 hours post-addition.

Procedure Summary

Dissolve or disperse the dinitro compound in the chosen solvent.

Add Pd/C catalyst and stir under hydrogen pressure or add hydrazine solution dropwise at controlled temperature.

Maintain reaction conditions until reduction is complete (monitored by chromatography).

Filter off catalyst and concentrate the reaction mixture.

Precipitate the product by adding a poor solvent (e.g., water or hexane).

Recrystallize the crude product from solvent mixtures such as ethyl acetate and n-hexane or isopropyl alcohol and toluene to obtain high-purity crystals.

Yield and Purity

Crude yields reported up to 98%.

Purity after recrystallization can reach 99.9% by liquid chromatography.

Typical isolated yields after purification range from 80% to 90%.

Advantages and Limitations

High purity product achievable.

Requires specialized equipment for high-pressure hydrogenation.

Hydrazine reduction offers milder conditions but requires careful handling.

Esterification Route Using 1,3-Propanediol

Another approach involves synthesizing the bis-amino compound via esterification of 1,3-propanediol with aromatic amino acids or derivatives.

Reaction Conditions

Starting Materials : 1,3-propanediol and 4-aminobenzoic acid or related aromatic acids.

Coupling Agents : Dicyclohexylcarbodiimide (DCC) or similar dehydrating agents to promote ester bond formation.

Solvents : Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis.

Temperature : Typically room temperature to mild heating.

Reaction Time : Several hours to overnight to ensure complete esterification.

Procedure Summary

Mix 1,3-propanediol and 4-aminobenzoic acid in anhydrous solvent.

Add DCC to activate the carboxyl group and facilitate ester bond formation.

Stir under inert atmosphere to avoid moisture.

Filter off dicyclohexylurea byproduct.

Purify the product by recrystallization or chromatography.

Industrial Considerations

Continuous flow processes may be employed for scalability.

Catalysts and optimized temperature/pressure enhance yield and purity.

The method allows for structural variations by changing aromatic acid components.

Comparative Summary of Methods

| Aspect | Catalytic Reduction Method | Esterification Method |

|---|---|---|

| Starting Materials | Dinitro aromatic compounds | 1,3-Propanediol and aromatic acids |

| Key Reagents | Pd/C catalyst, Hydrogen or Hydrazine | Dicyclohexylcarbodiimide (DCC) |

| Solvents | Methanol, water, ethers | Anhydrous solvents (DCM, THF) |

| Reaction Conditions | 0–120°C, protective atmosphere, high pressure | Room temperature to mild heating, inert gas |

| Product Purity | Up to 99.9% after recrystallization | High purity achievable via purification |

| Yield | 80–98% | Variable, typically good with optimization |

| Equipment Requirements | Pressure reactors for hydrogenation | Standard lab glassware |

| Scalability | Moderate, requires safety measures | High, amenable to continuous flow |

| Advantages | High purity, well-established | Flexible, mild conditions |

| Limitations | Requires specialized equipment, safety concerns | Sensitive to moisture, longer reaction times |

Detailed Research Findings and Data

Catalytic Reduction Data (Example)

| Parameter | Value/Range |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent mixture | Methanol/water (ratio variable) |

| Hydrazine monohydrate | 60 wt.% aqueous solution |

| Temperature | 40–70°C |

| Reaction time | 1–12 hours |

| Crude yield | Up to 98% |

| Purity (LC area %) | 96.5% to 99.9% |

| Recrystallization solvents | Ethyl acetate/n-hexane, isopropyl alcohol/toluene |

| Final isolated yield | ~89% |

Esterification Reaction Conditions

| Parameter | Typical Value |

|---|---|

| Coupling agent | Dicyclohexylcarbodiimide (DCC) |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran |

| Temperature | 20–40°C |

| Reaction time | 12–24 hours |

| Product isolation | Filtration, recrystallization |

| Purity | High, dependent on purification |

Q & A

Q. What methodologies are recommended for synthesizing 4,4'-O-(2-Amino-1,3-propanediyl)bis- with high purity?

A stepwise synthesis protocol is advised, incorporating controlled reaction kinetics and purification via membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts . Characterization using HPLC and NMR ensures purity validation, with spectral data cross-referenced against computational simulations (e.g., density functional theory) .

Q. How can the structural and functional properties of 4,4'-O-(2-Amino-1,3-propanediyl)bis- be characterized?

Employ X-ray crystallography for atomic-resolution structural elucidation and thermogravimetric analysis (TGA) to assess thermal stability. Pair these with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and validate results using molecular dynamics simulations to model conformational flexibility .

Q. What experimental designs are suitable for initial reactivity studies of this compound?

Pre-experimental designs (e.g., one-variable-at-a-time) are ideal for preliminary screening of reaction parameters (temperature, pH, solvent polarity). Use descriptive statistics (mean, standard deviation) to quantify baseline reactivity and identify outliers .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of 4,4'-O-(2-Amino-1,3-propanediyl)bis-?

A full factorial design (2<sup>k</sup> or 3<sup>k</sup>) enables simultaneous testing of variables (e.g., catalyst loading, temperature). Use regression analysis to model interactions between factors and identify optimal conditions. For multi-objective optimization (yield vs. selectivity), apply orthogonal design matrices to reduce experimental runs while maintaining statistical validity .

Q. What computational approaches effectively model the reactivity of this compound in catalytic systems?

Integrate COMSOL Multiphysics with AI-driven parameter optimization to simulate reaction kinetics and thermodynamics. Molecular docking studies can predict binding affinities in catalytic applications, while machine learning algorithms (e.g., random forests) identify structure-activity relationships from high-throughput datasets .

Q. How can data contradictions in thermodynamic property analyses be resolved?

Implement redundant validation experiments (e.g., calorimetry vs. computational enthalpy calculations) and apply error propagation analysis to quantify measurement uncertainties. Use inferential statistics (e.g., t-tests, ANOVA) to assess significance of discrepancies, and cross-reference with literature data .

Q. What strategies enhance the compound’s application in polymer or material science?

Leverage reactor design principles (e.g., continuous-flow systems) to synthesize polymer precursors with controlled molecular weights. For composite materials, employ powder and particle technology (e.g., spray drying) to optimize dispersion in matrices. Validate performance via tensile testing and SEM imaging .

Q. How can AI-driven automation improve scalability in derivative synthesis?

Develop smart laboratory workflows where AI algorithms adjust reaction parameters in real-time based on sensor data (e.g., inline UV-Vis spectroscopy). Use end-to-end automation for parallel synthesis of derivatives, coupled with robotic sampling to minimize human error .

Q. What interdisciplinary methods advance studies of this compound in chemical biology?

Combine chemical biology techniques (e.g., fluorescence tagging) with glycomics protocols to study its interactions with biomolecules. For enzyme engineering, apply directed evolution frameworks guided by machine learning to optimize catalytic efficiency .

Methodological Resources

- Experimental Design : Orthogonal arrays for multi-factor optimization .

- Data Analysis : Inferential statistics for hypothesis testing , regression models for parameter interactions .

- Computational Tools : COMSOL Multiphysics for reaction engineering , molecular dynamics for conformational studies .

- Validation : Cross-disciplinary techniques (e.g., SEM, TGA) for material characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.